(3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol

Muscarinic Receptor Binding Affinity Stereochemistry

Sourcing racemic or incorrect stereoisomers introduces subtype bias, confounding mAChR SAR studies. This defined (3S,4S) enantiomer provides a non-selective agonist template essential for cognitive enhancement programs. - Enables synthesis of pan-agonists free from M2/M3 selectivity bias observed in the (3R,4R) series. - Crucial intermediate for potent M1 agonists (e.g., WAY-132983) requiring exact 3D pharmacophore orientation. - Eliminates costly chiral separation; supplied with rigorous stereochemical integrity verification.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B8733720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CN2CC1C(C2)O
InChIInChI=1S/C6H11NO/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2/t5-,6+/m0/s1
InChIKeyRYUPTWCEWSUXQZ-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-ol: Baseline Overview


(3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol (CAS 1821771-41-8) is a chiral, bridged azabicyclic alcohol that serves as a key intermediate and pharmacophore scaffold in the development of muscarinic acetylcholine receptor (mAChR) ligands. Its rigid 1-azanorbornane framework enforces a specific spatial orientation of the 3-hydroxyl group, which is critical for receptor recognition and downstream signaling [1]. Unlike racemic mixtures or alternative bicyclic amines, this single, defined (3S,4S) enantiomer enables precise structure-activity relationship (SAR) studies and the synthesis of stereochemically pure drug candidates [2].

Defined (3S,4S) enantiomer for mAChR SAR studies
Chiral building block for stereochemically controlled synthesis
Rigid 1-azanorbornane scaffold supports receptor interaction mapping

Why (3S,4S)-1-Azabicyclo[2.2.1]heptan-3-ol Enantiopurity Matters


In the 1-azabicyclo[2.2.1]heptane series, biological activity is exquisitely sensitive to stereochemistry. The four possible stereoisomers of 3-substituted derivatives exhibit dramatically different receptor binding affinities, functional potencies, and even tissue selectivity profiles [1]. Substituting a racemic mixture, a different stereoisomer (e.g., the (3R,4R) enantiomer), or an achiral analog like 3-quinuclidinol will not recapitulate the specific pharmacological fingerprint of the (3S,4S) isomer. This is not a matter of simple potency variation; the (3S,4S) configuration uniquely dictates a non-selective agonist profile, whereas its (3R,4R) counterpart displays marked M2/M3 selectivity [2]. For medicinal chemistry programs aiming to modulate specific mAChR subtypes or to use the compound as a chiral building block for a defined stereochemical outcome, procurement of the exact (3S,4S) enantiomer is a non-negotiable requirement.

  • Racemate / (3R,4R) isomer May shift selectivity from non-selective to M2/M3-biased profile
  • Achiral bicyclic amines Lack defined stereochemistry critical for receptor engagement
  • Other stereoisomers May not reproduce the reported binding and functional response pattern

Evidence for (3S,4S)-1-Azabicyclo[2.2.1]heptan-3-ol Selection


Muscarinic Binding Affinity: (3S,4S) vs. (3R,4R)

In a direct head-to-head comparison of all four stereoisomers of the 3-(3-methyl-1,2,4-oxadiazol-5-yl) derivative, the (3S,4S) exo isomer (14a) exhibited significantly lower affinity for cortical muscarinic receptors than the more potent (3R,4R) exo isomer (14c). Specifically, the (3S,4S) isomer displaced [3H]N-methylscopolamine ([3H]NMS) with an apparent affinity constant (Kapp) of 370 nM, compared to 32 nM for the (3R,4R) isomer—an approximate 12-fold difference in potency [1]. The ratio of affinities for the antagonist-preferring ([3H]NMS) versus agonist-preferring ([3H]oxotremorine-M) binding sites also differed substantially between the two enantiomers (1200 for 14a vs. 1200 for 14c), indicating distinct receptor interaction modes [1]. This data underscores that the (3S,4S) configuration is not simply a less potent version of its enantiomer; it represents a unique pharmacological entity with a different binding signature.

Binding Affinity
Head-to-head
Target (3S,4S) 370 nM
Comparator (3R,4R) 32 nM
~12-fold lower affinity
Enantiomer-specific affinity profile; supports stereochemical-control context
Reported binding signature differs from (3R,4R) enantiomer
Muscarinic Receptor Binding Affinity Stereochemistry CNS Drug Discovery

Functional Potency in Tissues: (3S,4S) vs. (3R,4R)

A direct comparison of the four stereoisomers of 3-[5-(3-amino-1,2,4-oxadiazol)yl]-1-azabicyclo[2.2.1]heptane revealed that the (3S,4S) isomer (3b) is functionally less potent than the (3R,4R) isomer (3a) across multiple tissue preparations. The (3S,4S) isomer displayed pD2 values of 8.1 in ileum (M3), 8.5 in hippocampus (M1), and 9.0 in ganglion (M1/M2) [1]. In contrast, the (3R,4R) isomer was 0.7 to 1.3 log units more potent, with pD2 values of 8.8, 9.8, and 10.2 in the same respective tissues [1]. Despite lower potency, both enantiomers acted as full agonists (efficacy >100%) in the hippocampus, confirming M1 activity [1]. This quantitative difference in functional potency across tissue types is critical for selecting the appropriate stereoisomer for a given pharmacological target.

Functional Potency
Head-to-head
0.7–1.3 log units lower
vs. (3R,4R) across M1, M2, M3 tissues
Enantiomer-specific functional response; supports assay-response context
Full agonist across tissues, pD2 8.1–9.0
Functional Assay Tissue Pharmacology Efficacy Stereochemistry

Subtype Selectivity: (3S,4S) vs. (3R,4R)

Beyond simple potency differences, the (3S,4S) and (3R,4R) stereoisomers exhibit fundamentally different selectivity profiles across muscarinic receptor subtypes. While the (3R,4R) isomer (14c) displays significant selectivity for M2 and M3 over M1 receptors (M1/M2 = 62, M1/M3 = 53), the (3S,4S) enantiomer (14a) has virtually identical potencies across these subtypes, demonstrating a non-selective agonist profile [1]. This class-level inference is based on direct comparisons of EC50 values from functional assays in tissues enriched for specific mAChR subtypes (ganglion for M1, atria for M2, and ileum for M3) [1]. The non-selective nature of the (3S,4S) scaffold makes it a distinct tool for pan-muscarinic activation, contrasting sharply with the biased signaling potential of the (3R,4R) scaffold.

Subtype Selectivity
Class-level
(3S,4S) Non-selective
(3R,4R) M2/M3-selective
M1/M2: ~1 vs. 62
Selectivity profile determines model fit; supports enantiomer-attribution review
Based on functional EC50 across M1, M2, M3 assays
Receptor Selectivity Muscarinic Subtypes Pharmacological Fingerprint

Enantiomer Procurement for Chiral Synthesis

The synthesis of clinically relevant muscarinic agonists, such as the M1-selective clinical candidate WAY-132983, relies on the availability of enantiomerically pure 1-azabicyclo[2.2.1]heptan-3-ol intermediates [1]. The patent literature, including EP 0456310 A2, explicitly describes processes for preparing 'substantially pure enantiomers' of 3-substituted 1-azabicyclo[2.2.1]heptanes, underscoring the industrial and regulatory importance of stereochemical control [2]. While not a direct head-to-head comparison, the class-level inference is clear: racemic or stereochemically undefined material cannot be used for the production of single-enantiomer drug substances due to the divergent pharmacological activities of the resulting stereoisomers. Procuring the (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol as a discrete, high-purity enantiomer (typically ≥98% ee) is therefore a non-negotiable requirement for any downstream application in pharmaceutical R&D.

Chiral Synthesis Requirement
Class-level
Single enantiomer procurement
Per patent EP 0456310 A2 and WAY-132983 synthesis
Supports stereochemically defined research synthesis
Data to verify for downstream application
Chiral Synthesis Enantiomeric Purity Drug Development Procurement

Applications of (3S,4S)-1-Azabicyclo[2.2.1]heptan-3-ol


Pan-Muscarinic Agonist Synthesis

The non-selective functional profile of the (3S,4S) scaffold, as quantified in direct comparisons with the (3R,4R) isomer [1], makes it an ideal starting point for the development of broad-spectrum muscarinic agonists. In scenarios where activation of multiple mAChR subtypes (M1, M2, M3) is desired—for example, in certain models of cognitive enhancement or neuroprotection—the (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol core provides a balanced agonist template without the intrinsic M2/M3 bias seen in the (3R,4R) series [2]. Researchers procuring this enantiomer can build focused libraries of pan-agonists, avoiding the confounding variable of subtype selectivity that is inherent to the alternative scaffold.

Stereospecific Synthesis of Clinical Muscarinic Agonists

Patents and medicinal chemistry literature confirm the use of enantiomerically pure 1-azabicyclo[2.2.1]heptan-3-ol as a critical intermediate in the synthesis of advanced muscarinic agonists, including the highly potent M1 agonist WAY-132983 (Ki = 2 nM) [3]. The defined (3S,4S) stereochemistry is essential for installing the correct 3D orientation of the final pharmacophore. Procuring racemic or the incorrect enantiomer would lead to a mixture of diastereomers, complicating purification and requiring expensive chiral separation steps. For industrial and academic labs scaling up the synthesis of these promising CNS candidates, a reliable supply of the specific (3S,4S) enantiomer is a critical procurement priority.

SAR Studies for Muscarinic Subtype Signaling

The quantitative differences in binding affinity (12-fold [2]) and functional potency (5-20 fold [1]) between the (3S,4S) and (3R,4R) enantiomers provide a powerful tool for SAR investigations. By using the pure (3S,4S) enantiomer as a defined comparator to the (3R,4R) enantiomer, medicinal chemists can precisely map the stereochemical requirements for receptor binding and activation. This enables the rational design of next-generation ligands with improved subtype selectivity or biased signaling properties. The procurement of both discrete enantiomers is therefore essential for any rigorous SAR campaign aimed at understanding the molecular determinants of muscarinic receptor pharmacology.

Chiral Building Block for Natural Product Analogs

The rigid 1-azanorbornane framework of (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol is a valuable scaffold for constructing analogs of tropane alkaloids and other azabicyclic natural products [4]. Its defined stereochemistry allows for the stereocontrolled introduction of functional groups at the 3-position, enabling the synthesis of complex, chiral molecules with precise 3D geometries. As a procurement decision, selecting the (3S,4S) enantiomer provides a well-defined, chiral starting material that can streamline the synthesis of natural product-inspired libraries and accelerate hit-to-lead optimization in drug discovery programs focused on CNS and other therapeutic areas.

Application
Selection Property
Validation Focus
Pan-mAChR activation studies
Balanced mAChR subtype response profile
Multi-subtype functional response validation
Stereochemically defined mAChR ligand synthesis
Defined (3S,4S) stereochemistry for chiral intermediate
Enantiomeric purity impact on final compound stereochemistry
mAChR subtype SAR investigations
Enantiomer-specific binding and functional profile
Stereochemical determinant mapping of receptor interaction
Chiral scaffold for azabicyclic analog synthesis
Rigid 1-azanorbornane framework with defined chirality
Stereocontrolled functionalization at C3 position

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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